REACTION_CXSMILES
|
[C:1]([CH2:9][N:10]1[CH2:15][CH2:14][CH:13]([N:16]2[CH2:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[NH:18][C:17]2=[O:26])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[C:2]1([CH:1]([OH:8])[CH2:9][N:10]2[CH2:11][CH2:12][CH:13]([N:16]3[CH2:25][C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][C:17]3=[O:26])[CH2:14][CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
1-benzoylmethyl-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CN1CCC(CC1)N1C(NC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white crystals deposited are separated by filtration
|
Type
|
WASH
|
Details
|
successively washed with methanol and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 2.06 g of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from a mixed solvent of chloroform and ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CN1CCC(CC1)N1C(NC2=CC=CC=C2C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |